Promacyl

Descripción general

Descripción

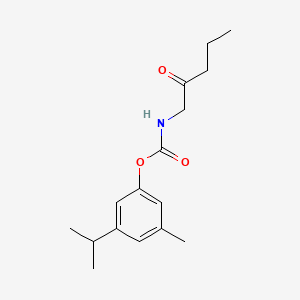

Promacyl is a synthetic compound classified as a carbamate insecticide and acaricide. It is primarily used to control a range of insect pests, including ticks and mites. The chemical formula for this compound is C₁₆H₂₃NO₃, and it is known for its acetylcholinesterase inhibitory activity, which disrupts the nervous system of pests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Promacyl is synthesized through a multi-step process involving the reaction of 3-methyl-5-(propan-2-yl)phenol with butanoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Promacyl undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the carbamate ester bond.

Oxidation: It can undergo oxidation reactions, particularly at the isopropyl group, forming various oxidized derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed:

Hydrolysis: 3-methyl-5-(propan-2-yl)phenol and butanoic acid.

Oxidation: Various oxidized derivatives of the isopropyl group.

Substitution: Derivatives where the carbamate group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Promacyl has several applications in scientific research, including:

Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.

Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.

Medicine: Research into potential therapeutic applications of carbamate derivatives for treating neurological disorders.

Mecanismo De Acción

Promacyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nervous system, paralysis, and eventual death of the pest. The inhibition is reversible, and the compound forms an unstable complex with the enzyme through carbamoylation of the active site .

Comparación Con Compuestos Similares

Promacyl is unique among carbamate insecticides due to its specific structure and mode of action. Similar compounds include:

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Aldicarb: A more toxic carbamate insecticide used for controlling a broader range of pests.

Methomyl: Known for its rapid action and high toxicity to insects.

This compound stands out due to its relatively lower mammalian toxicity and specific activity against mites and ticks, making it a valuable tool in pest control .

Actividad Biológica

Promacyl, chemically known as 3-isopropyl-5-methylphenyl N-butyryl-N-methyl carbamate, is a carbamate acaricide primarily used for controlling tick populations, particularly in livestock. Its biological activity is characterized by its mechanism of action, efficacy against resistant strains, and overall impact on target organisms.

This compound functions by inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in ticks, ultimately leading to paralysis and death.

Efficacy Against Resistant Strains

This compound has demonstrated effectiveness against various strains of ticks that have developed resistance to other acaricides. For instance, studies have shown that this compound can provide up to 95% control over resistant strains such as those found in Australia and New Caledonia . Its introduction into these regions has been pivotal in managing tick populations that exhibit resistance to organophosphates and other acaricides.

Efficacy Trials

A series of trials conducted on cattle ticks (Boophilus microplus) have highlighted this compound's potency. In one study, different concentrations of this compound were tested against resistant tick populations. The results indicated that this compound maintained its efficacy even at lower concentrations compared to traditional organophosphates.

| Concentration (%) | Mortality Rate (%) |

|---|---|

| 0.0078 | 10 |

| 0.0156 | 30 |

| 0.0312 | 50 |

| 0.0625 | 70 |

| 0.125 | 90 |

| 0.25 | 95 |

These findings suggest that this compound remains a viable option for tick control in environments where resistance has developed against other classes of acaricides .

Comparative Studies

In comparative studies with other acaricides such as chlorpyrifos and carbaryl, this compound showed a lower level of toxicity to non-target species while maintaining high efficacy against target pests. This property makes it particularly useful in integrated pest management programs where minimizing harm to beneficial organisms is crucial .

Safety and Toxicity Profile

This compound exhibits a relatively low toxicity profile for mammals compared to other carbamate pesticides. The acute oral LD50 for this compound is significantly higher than that of many organophosphates, indicating a safer profile for use in agricultural settings. The following table summarizes the toxicity levels of various acaricides:

| Acaricide | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Toxicity Class |

|---|---|---|---|

| This compound | >500 | >1000 | Class II: Slightly Hazardous |

| Chlorpyrifos | 5-50 | 20-200 | Class I: Highly Hazardous |

| Carbaryl | 135-500 | 100-1000 | Class II: Slightly Hazardous |

This safety profile allows for its application in livestock without significant risk to animal health or human consumers of animal products .

Propiedades

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(2-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-5-6-14(18)10-17-16(19)20-15-8-12(4)7-13(9-15)11(2)3/h7-9,11H,5-6,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRLUNQHANDPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CNC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34264-24-9 | |

| Record name | Promacyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034264249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMACYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL7FSR8UNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.